2-Amino-3-phenylquinoline
Overview
Description
2-Amino-3-phenylquinoline is an organic compound with the molecular formula C15H12N2. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Mechanism of Action
- VGSCs are expressed throughout the neuronal membrane, including dendrites, soma, axons, and nerve terminals. Their highest density occurs at the axon initial segment (AIS), where action potentials originate .
- By binding to VGSCs, 2-Amino-3-phenylquinoline modifies their function, ultimately balancing neuronal excitation and inhibition. This redresses the hyperexcitability seen in recurrent seizure activity .
Target of Action
Mode of Action
Preparation Methods
The synthesis of 2-Amino-3-phenylquinoline can be achieved through several methods. One common approach involves the reaction of aniline derivatives with acetaldehyde under microwave irradiation, using hydrochloric acid as a catalyst . This method is advantageous due to its high yield and solvent-free conditions. Another method involves the use of α,β-unsaturated aldehydes in the presence of a suitable catalyst . Industrial production methods often employ these synthetic routes, optimizing reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
2-Amino-3-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of aminoquinoline derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, halogenation typically yields halogenated quinoline derivatives, while nitration produces nitroquinoline derivatives.
Scientific Research Applications
2-Amino-3-phenylquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.
Comparison with Similar Compounds
2-Amino-3-phenylquinoline can be compared with other similar compounds, such as:
- 2-Methyl-4-phenylquinoline
- 4-Hydroxy-2-phenylquinoline
- 7-Bromo-2-hydroxy-3-phenylquinoline
- 6-Bromo-2-chloro-3-phenylquinoline
These compounds share a similar quinoline backbone but differ in their substituents, which can significantly affect their chemical properties and applications. The uniqueness of this compound lies in its amino group at the 2-position and phenyl group at the 3-position, which confer distinct reactivity and potential for diverse applications .
Properties
IUPAC Name |
3-phenylquinolin-2-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14(12)17-15/h1-10H,(H2,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CIHDZAQRRFHMLW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=CC=CC=C3N=C2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10485223 | |
Record name | 2-Amino-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
36926-84-8 | |
Record name | 2-Amino-3-phenylquinoline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10485223 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 36926-84-8 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How is 2-amino-3-phenylquinoline synthesized according to the provided research?
A1: The research highlights a novel synthetic route for this compound. [, ] This involves reacting quinazoline or quinazoline 3-oxide with phenylacetonitrile without using a base catalyst. [, ] This reaction leads to the transformation of the starting material into the desired this compound. [, ] Interestingly, this transformation of quinazoline and its 3-oxide into quinoline derivatives was a key finding in these studies.
Q2: Are there any other quinoline derivatives produced alongside this compound in these reactions?
A2: Yes, the reactions described are not solely dedicated to producing this compound. Depending on the specific reaction conditions and the starting materials (quinazoline or quinazoline 3-oxide), other quinoline derivatives are also formed. [, ] For instance, when using ethyl cyanoacetate as a reactant with quinazoline 3-oxide, ethyl 2-amino-3-quinolinecarboxylate is formed alongside ethyl α-cyano-ο-[N-(2-cyano-2-ethoxycarbonylvinyl) amino] cinnamate. [] The diversity of products highlights the complex reactivity of quinazoline and its 3-oxide with active methylene compounds.
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